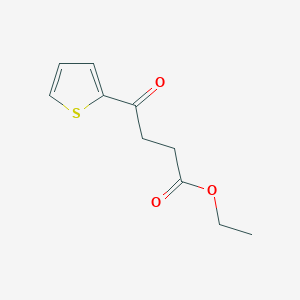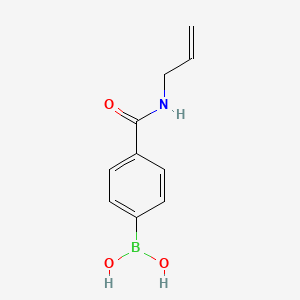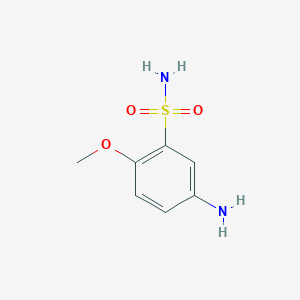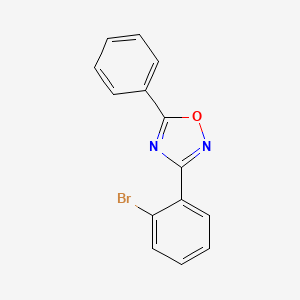
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different routes. For instance, 3-azido-5-phenyl-1,2,4-oxadiazole can undergo a deoxygenative coupling reaction when heated with sodium azide in anhydrous dimethylformamide, leading to the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives . Another approach involves the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate to yield various cyclisation products, including 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . Additionally, dehydration of diarylhydrazide can be used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various spectroscopic techniques. For example, the molecular structure, bond lengths, and angles of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole were studied using Density Functional Theory (DFT) calculations, providing insights into the compound's stability and reactivity . Similarly, the spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were investigated, revealing their UV absorption and photoluminescent properties .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents and reaction conditions. For instance, the oxadiazole ring can act as a nucleophile in cyclisation reactions . The basicity of these compounds has also been studied, showing that they are weak organic bases and that substituents at the 5-position significantly affect their basicity . Additionally, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to be an anisotropic reaction, with different products forming on different crystal facets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The photoluminescent and UV absorption properties are affected by the aryl groups present in the molecule . The Frontier molecular orbital energies, molecular electrostatic potential, and Mulliken charges calculated for these compounds provide information about their reactivity and potential sites for electrophilic and nucleophilic attacks . The nonlinear optical properties of these compounds have also been characterized, indicating potential applications in optoelectronics . Furthermore, the synthesis and electrochemical properties of symmetrically-substituted derivatives have been explored, expanding the understanding of their spectral characteristics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antileishmanial Activities
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and its derivatives have shown significant promise in antimicrobial applications. A study by Ustabaş et al. (2020) synthesized a related compound and tested its antimicrobial activities against fifteen different bacterial species and Leishmania major. The compound exhibited low effectiveness on certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Structural and Chemical Properties
Research on the structural and chemical properties of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives has provided insights into their potential applications. Fun et al. (2010) conducted a study focusing on the crystal structure of a similar compound, revealing its planarity and the angles formed by its molecular components. This kind of structural analysis is crucial for understanding the reactivity and potential applications of these compounds (Fun et al., 2010).
Synthesis and Characterization
The synthesis and characterization of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been extensively studied. Choi et al. (1982) explored a new deoxygenative coupling reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole, providing a pathway for the synthesis of novel derivatives (Choi et al., 1982).
Nonlinear Optical Characterization
Derivatives of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole have been investigated for their nonlinear optical properties. Chandrakantha et al. (2011) synthesized a series of derivatives containing 2-fluoro-4-methoxy phenyl and analyzed their optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFEUXUIWJXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397857 | |
| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
827332-78-5 | |
| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



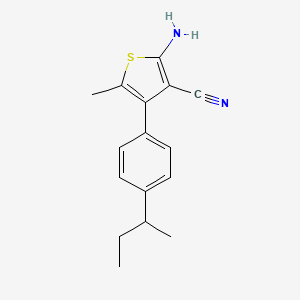
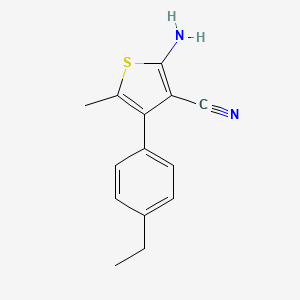
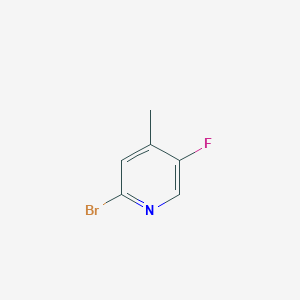
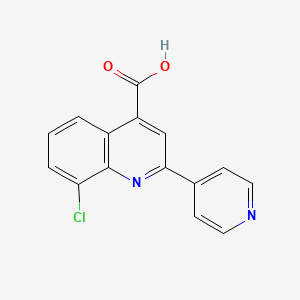

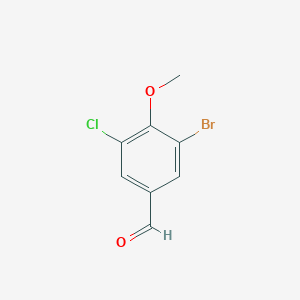
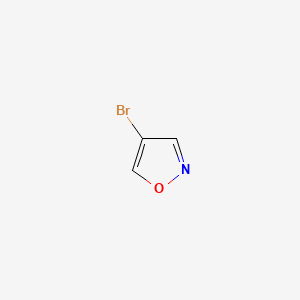
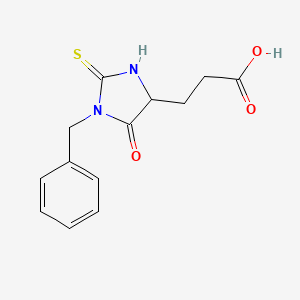
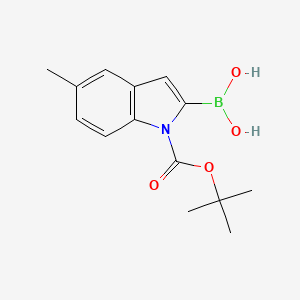
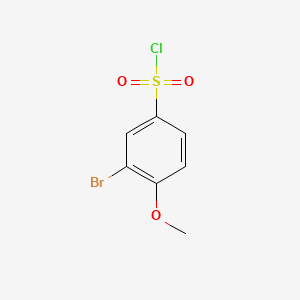
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
